molecular formula C29H42O5 B1180810 11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide CAS No. 186140-36-3

11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide

Cat. No. B1180810
CAS RN: 186140-36-3
M. Wt: 470.6 g/mol
InChI Key:
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Description

“11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide” is a triterpenoid compound that can be isolated from Paeonia Lactiflora . It has a molecular weight of 470.64 and a formula of C29H42O5 .


Molecular Structure Analysis

The molecular structure of this compound is classified under Terpenoids Triterpenes . The exact structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 470.64 and a formula of C29H42O5 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Medicinal Chemistry Research

This triterpenoid has been the subject of medicinal chemistry research due to its unique structure. It’s being studied for its potential biological activities, which could lead to the development of new therapeutic agents. Researchers are particularly interested in its interaction with proteins and enzymes that could be relevant in treating diseases .

Pharmacology

In pharmacology, the compound’s effects on biological systems are examined. Its potential as an inhibitor or activator of certain cellular pathways is of interest. This could lead to insights into its efficacy and safety as a pharmaceutical agent .

Biotechnology

Biotechnological applications may involve the use of this compound in the development of bio-based materials or as a biological probe to understand cellular processes. Its complex structure could be useful in studying the specificity and binding affinity of biomolecules .

Agriculture

Agricultural research might explore the use of this compound as a natural product-based pesticide or herbicide. Its triterpenoid nature suggests it could have natural defense mechanisms against pests or plant pathogens .

Environmental Science

In environmental science, the compound could be studied for its impact on ecosystems. Understanding its biodegradability and interactions with environmental factors is crucial for assessing its ecological footprint .

Natural Product Synthesis

The synthesis of this compound from natural sources like Paeonia Lactiflora could lead to advancements in the field of natural product chemistry. It provides a template for synthesizing similar compounds with varied biological activities .

properties

IUPAC Name

9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O5/c1-16-6-11-28-13-12-27(5)26(4)10-7-17-24(2,9-8-19(31)25(17,3)15-30)21(26)20-22(33-20)29(27,18(28)14-16)34-23(28)32/h17-22,30-31H,1,6-15H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYALGIWVJKDMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC3(C2C4C(O4)C56C3(CCC7(C5CC(=C)CC7)C(=O)O6)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 77916097

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide
Reactant of Route 2
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide
Reactant of Route 3
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide
Reactant of Route 4
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide
Reactant of Route 5
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide
Reactant of Route 6
11alpha,12alpha-Epoxy-3beta,23-dihydroxy-30-norolean-20(29)-en-28,13beta-olide

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